molecular formula C21H20ClN5O B12927707 9H-Purin-6-amine, 2-chloro-N-(4-(1-methylethoxy)phenyl)-9-(phenylmethyl)- CAS No. 125802-47-3

9H-Purin-6-amine, 2-chloro-N-(4-(1-methylethoxy)phenyl)-9-(phenylmethyl)-

Cat. No.: B12927707
CAS No.: 125802-47-3
M. Wt: 393.9 g/mol
InChI Key: OVWFBOCGLDRWJN-UHFFFAOYSA-N
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Description

9-Benzyl-2-chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that are widely found in nature, particularly in nucleic acids. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-2-chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. The starting materials often include purine derivatives, benzyl halides, and isopropoxyphenyl compounds. The key steps in the synthesis may include:

    Nucleophilic substitution: Introduction of the benzyl group through a nucleophilic substitution reaction.

    Halogenation: Chlorination of the purine ring.

    Amidation: Formation of the amine linkage with the isopropoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or isopropoxyphenyl groups.

    Reduction: Reduction reactions could target the chlorinated purine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated site or the amine group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while substitution could produce various substituted purines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, particularly in targeting purine-related pathways.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids. The molecular targets might include:

    Enzymes: Inhibition or activation of purine-metabolizing enzymes.

    Receptors: Binding to purinergic receptors.

    Pathways: Modulation of signaling pathways involving purines.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-2-chloro-9H-purin-6-amine: Lacks the isopropoxyphenyl group.

    2-Chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine: Lacks the benzyl group.

    9-Benzyl-9H-purin-6-amine: Lacks both the chloro and isopropoxyphenyl groups.

Uniqueness

The unique combination of functional groups in 9-Benzyl-2-chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds. This uniqueness could be leveraged in designing targeted therapies or specialized industrial applications.

Properties

CAS No.

125802-47-3

Molecular Formula

C21H20ClN5O

Molecular Weight

393.9 g/mol

IUPAC Name

9-benzyl-2-chloro-N-(4-propan-2-yloxyphenyl)purin-6-amine

InChI

InChI=1S/C21H20ClN5O/c1-14(2)28-17-10-8-16(9-11-17)24-19-18-20(26-21(22)25-19)27(13-23-18)12-15-6-4-3-5-7-15/h3-11,13-14H,12H2,1-2H3,(H,24,25,26)

InChI Key

OVWFBOCGLDRWJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

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